2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,5-dihydro-2,5-dioxo-1h-pyrrole-1-acetic acid” is an organic compound with the molecular formula C6H5NO4 . It is a solid, often found as white crystals . It is slightly soluble in water but can dissolve in organic solvents . It has a strong acidity .

Synthesis Analysis

The synthesis of “N-maleoyl-based” compounds, which includes “2,5-dihydro-2,5-dioxo-1h-pyrrole-1-acetic acid”, can be achieved through the reaction of maleoyl chloride and acetic acid . The reaction is carried out in an organic solvent at low temperatures .

Molecular Structure Analysis

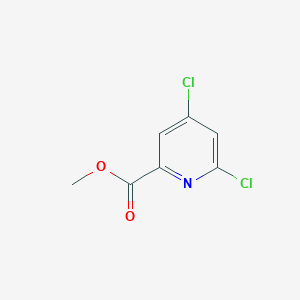

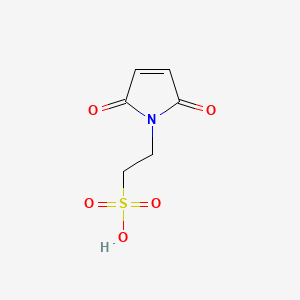

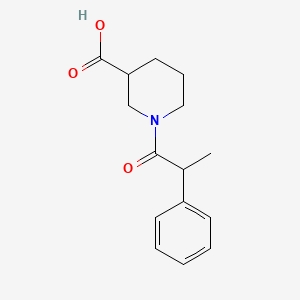

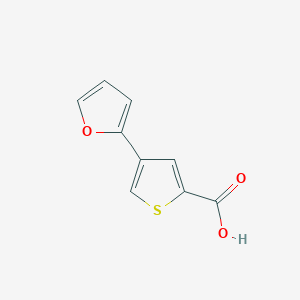

The molecular structure of “2,5-dihydro-2,5-dioxo-1h-pyrrole-1-acetic acid” consists of a pyrrole ring with two carbonyl (C=O) groups at the 2 and 5 positions and an acetic acid group attached to the nitrogen atom of the pyrrole ring .

Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 376.7±25.0 °C at 760 mmHg, and a flash point of 181.6±23.2 °C . It has a molar refractivity of 32.8±0.3 cm3, a polar surface area of 75 Å2, and a molar volume of 98.3±3.0 cm3 .

Aplicaciones Científicas De Investigación

Synthesis of Sulfonamide Derivatives

This compound is used in the synthesis of sulfonamide derivatives, which are among the oldest synthetic antibacterial drugs. Due to their diverse pharmaceutical activities, they are used as antibacterial, anti-inflammatory, antihypertensive, and antiglaucoma agents, as well as carbonic anhydrase inhibitors .

Antitumor and Antimicrobial Activity

The maleimide (MI) platform of the compound is utilized to synthesize succinimides with high antitumor activity. Some derivatives have shown selective inhibitory activity against various proteins, such as cyclooxygenase and kinase enzymes, which are vital in intracellular signaling mechanisms. This has led to the development of compounds with potential anticandidiasis and antituberculosis properties .

Polymerization and Copolymerization

The activated double bond and imide group in the structure of this compound allow it to easily undergo polymerization and copolymerization with various unsaturated compounds. This property is exploited in the preparation of heat-resistant polymers, which are of considerable interest for industrial applications .

Cycloaddition Reactions

Due to the highly active double bond, the compound can enter into cycloaddition reactions. These reactions are fundamental in organic synthesis and can lead to the creation of complex molecular structures that are useful in various chemical industries .

Aldose Reductase Inhibitory Activity

Derivatives of 2,5-dihydro-5-oxo-1H-pyrrole have been evaluated for their aldose reductase inhibitory activity. This enzyme plays a role in the development of diabetic complications, and inhibitors can be significant in managing diabetes-related health issues .

Cancer Therapy

Carborane-containing porphyrins derived from maleimide groups have been synthesized for use in cancer therapy. These compounds have potential applications in the treatment of brain tumors and liver and skin cancer .

Mecanismo De Acción

Target of Action

The primary target of 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-ethanesulfonic Acid, also known as 2-(2,5-Dioxopyrrol-1-yl)ethanesulfonic Acid or N-(2-Sulfoethyl)maleimide, is the thiol group in biomolecules . The thiol group plays a crucial role in maintaining the structure and function of proteins.

Mode of Action

The compound contains a maleimide group that can react with a thiol group to form a covalent bond . This interaction enables the connection of the biomolecule with a thiol, thereby affecting the function of the biomolecule.

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions could potentially affect the compound’s reactivity and its ability to interact with its targets.

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO5S/c8-5-1-2-6(9)7(5)3-4-13(10,11)12/h1-2H,3-4H2,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFOEAHRZSEKEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596902 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |

CAS RN |

52338-78-0 |

Source

|

| Record name | 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)